molecular formula C9H13NO2 B8636329 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol

2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol

Cat. No.: B8636329
M. Wt: 167.20 g/mol
InChI Key: OKGBUKOLAPLDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and a hydroxyl group attached to the pyridine ring can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxypyridine with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by oxidation to form the 1-oxy-pyridine derivative. The final step involves the reduction of the pyridine ring to introduce the ethanol group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions are often employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetaldehyde or 2-(5-Ethyl-1-oxy-pyridin-2-yl)-acetone.

    Reduction: Formation of 2-(5-Ethyl-1-oxy-piperidin-2-yl)-ethanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl group could facilitate hydrogen bonding, while the pyridine ring might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-1-oxy-pyridin-2-yl)-ethanol: Similar structure but with a methyl group instead of an ethyl group.

    2-(5-Ethyl-1-oxy-pyridin-2-yl)-methanol: Similar structure but with a methanol group instead of ethanol.

    2-(5-Ethyl-1-oxy-pyridin-2-yl)-propane: Similar structure but with a propane group instead of ethanol.

Uniqueness

The unique combination of the ethyl group and the hydroxyl group in 2-(5-Ethyl-1-oxidopyridin-1-ium-2-yl)ethanol can influence its reactivity and interactions, making it distinct from other similar compounds. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethanol

InChI

InChI=1S/C9H13NO2/c1-2-8-3-4-9(5-6-11)10(12)7-8/h3-4,7,11H,2,5-6H2,1H3

InChI Key

OKGBUKOLAPLDOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C[N+](=C(C=C1)CCO)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 100 g (0.655 mol) 2-(5-ethyl-pyridin-2-yl)-ethanol in 500 mL acetic acid was added 118 g (1.049 mol) 30% hydrogen peroxide at 25-30° C. Reaction mixture was refluxed at 100° C. (tlc) for 14 hr. After completion of the reaction acetic acid was removed under vacuum, and the residual mass was poured in excess water and made alkaline by 10% Na2CO3 solution. Product was extracted with ethyl acetate and after concentrating ethyl acetate in vacuo, 89.58 g (81%) crystalline product was obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.